molecular formula C24H28N2O3 B11052296 3-(4-Phenylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-(4-Phenylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11052296
M. Wt: 392.5 g/mol
InChI Key: GNJFDYDRTZJDFD-UHFFFAOYSA-N
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Description

3-(4-Phenylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its complex structure, which includes a piperidine ring, a pyrrolidine-2,5-dione moiety, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 4-phenylbutan-1-amine, under acidic or basic conditions.

    Introduction of the Pyrrolidine-2,5-dione Moiety: This step involves the reaction of the piperidine derivative with a suitable dione precursor, such as succinic anhydride, under controlled conditions to form the pyrrolidine-2,5-dione structure.

    Attachment of the Propoxyphenyl Group: The final step involves the alkylation of the intermediate compound with 4-propoxybenzyl chloride in the presence of a base, such as potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The phenyl and propoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with different functional groups replacing hydrogen atoms on the phenyl rings.

Scientific Research Applications

3-(4-Phenylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Phenylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and producing therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Phenylpiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Similar structure with a methoxy group instead of a propoxy group.

    3-(4-Phenylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione: Similar structure with an ethoxy group instead of a propoxy group.

    3-(4-Phenylpiperidin-1-yl)-1-(4-butoxyphenyl)pyrrolidine-2,5-dione: Similar structure with a butoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 3-(4-Phenylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The propoxy group may confer distinct lipophilicity and steric effects compared to other alkoxy derivatives, potentially leading to unique interactions with molecular targets and different therapeutic profiles.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

3-(4-phenylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H28N2O3/c1-2-16-29-21-10-8-20(9-11-21)26-23(27)17-22(24(26)28)25-14-12-19(13-15-25)18-6-4-3-5-7-18/h3-11,19,22H,2,12-17H2,1H3

InChI Key

GNJFDYDRTZJDFD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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